molecular formula C21H24N2OS B11350975 2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole

2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1-(2-methylprop-2-en-1-yl)-1H-benzimidazole

Cat. No.: B11350975
M. Wt: 352.5 g/mol
InChI Key: XGGNJAXVTQCTNL-UHFFFAOYSA-N
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Description

2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents. This particular compound features a unique structure that combines a benzimidazole core with a phenoxyethylsulfanyl and a methylprop-2-en-1-yl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Phenoxyethylsulfanyl Group: This step involves the nucleophilic substitution reaction of the benzimidazole core with 2-(2,3-dimethylphenoxy)ethyl chloride in the presence of a base such as potassium carbonate.

    Addition of the Methylprop-2-en-1-yl Group: The final step involves the alkylation of the intermediate product with 2-methylprop-2-en-1-yl bromide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the benzimidazole ring or other functional groups.

    Substitution: The phenoxyethylsulfanyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Addition: The methylprop-2-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or acids, forming various addition products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes or receptors, inhibiting their activity or modulating their function. The phenoxyethylsulfanyl group may enhance the compound’s binding affinity and selectivity towards its targets. The methylprop-2-en-1-yl group can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:

    2-(2-Phenoxyethylthio)-1H-benzimidazole: Similar structure but lacks the methylprop-2-en-1-yl group.

    2-(2,3-Dimethylphenoxy)-1H-benzimidazole: Similar structure but lacks the ethylsulfanyl group.

    1-(2-Methylprop-2-en-1-yl)-2-phenoxyethyl-1H-benzimidazole: Similar structure but lacks the dimethylphenoxy group.

The uniqueness of 2-{[2-(2,3-DIMETHYLPHENOXY)ETHYL]SULFANYL}-1-(2-METHYLPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOLE lies in its combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H24N2OS

Molecular Weight

352.5 g/mol

IUPAC Name

2-[2-(2,3-dimethylphenoxy)ethylsulfanyl]-1-(2-methylprop-2-enyl)benzimidazole

InChI

InChI=1S/C21H24N2OS/c1-15(2)14-23-19-10-6-5-9-18(19)22-21(23)25-13-12-24-20-11-7-8-16(3)17(20)4/h5-11H,1,12-14H2,2-4H3

InChI Key

XGGNJAXVTQCTNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCSC2=NC3=CC=CC=C3N2CC(=C)C)C

Origin of Product

United States

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